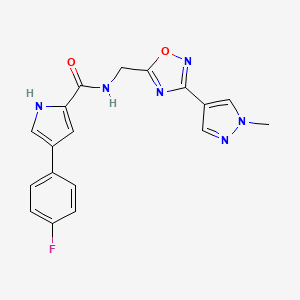

4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN6O2/c1-25-10-13(8-22-25)17-23-16(27-24-17)9-21-18(26)15-6-12(7-20-15)11-2-4-14(19)5-3-11/h2-8,10,20H,9H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWIXURCKKLGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used for the treatment of gastrointestinal stromal tumours (gist). GIST are a group of cancers characterized by uncontrolled growth of cells in the supporting tissues of the stomach and bowel.

Mode of Action

A compound with a similar structure, known as avapritinib, is described as a type 1 tyrosine kinase inhibitor that binds to the active conformation and inhibits a broad range of targets

Biological Activity

The compound 4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

- Molecular Formula : C18H17FN4O2

- Molecular Weight : 340.36 g/mol

- Key Functional Groups :

- Fluorophenyl group

- Pyrazole moiety

- Oxadiazole structure

- Pyrrole carboxamide

The unique combination of these functional groups suggests a diverse range of biological interactions and potential therapeutic applications.

Structural Analysis

The compound's structure can be analyzed using various spectroscopic methods such as NMR and IR spectroscopy, which confirm the presence of the key functional groups. The molecular conformation plays a crucial role in its biological activity, influencing how it interacts with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds featuring the 1,2,4-oxadiazole scaffold. These compounds have shown promising results in inhibiting various cancer cell lines through multiple mechanisms:

- Mechanism of Action :

Case Studies

-

Cytotoxicity Assays :

In vitro studies demonstrated that derivatives of oxadiazole showed significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values ranged from 10 to 30 µM, indicating moderate to high potency against these cancer types . -

Molecular Docking Studies :

Computational docking studies have revealed that the compound interacts favorably with active sites of key enzymes involved in cancer progression, such as thymidylate synthase and topoisomerase II. These interactions suggest a potential for developing this compound as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains indicated that it possesses significant antibacterial activity:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, showcasing its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrazole and oxadiazole moieties can enhance biological activity. For instance:

- Substituting different groups on the fluorophenyl ring has been shown to increase potency against specific targets.

- The presence of electron-withdrawing groups enhances the compound's ability to interact with nucleophilic sites on proteins involved in disease pathways .

Summary of Findings

| Biological Activity | Mechanism | IC50/MIC Values |

|---|---|---|

| Anticancer | Inhibition of enzymes (e.g., HDAC, thymidylate synthase) | IC50: 10–30 µM |

| Antimicrobial | Disruption of bacterial cell wall synthesis | MIC: 5–20 µg/mL |

Comparison with Similar Compounds

4-(4-Fluorophenyl)-N-((5-Methyl-1,3,4-Oxadiazol-2-yl)methyl)-1H-Pyrrole-2-Carboxamide

- Key Difference : Replaces the 3-(1-methylpyrazol-4-yl) substituent on the oxadiazole with a 5-methyl group.

- The methyl group may enhance lipophilicity, favoring membrane permeability .

N-(4-Fluorophenyl)-1-Methyl-3-(Trifluoromethyl)-5-(3-(Trifluoromethyl)Phenoxy)-1H-Pyrazole-4-Carboxamide

- Key Difference: Substitutes the pyrrole-oxadiazole scaffold with a pyrazole core bearing trifluoromethyl and phenoxy groups.

- Implications: Trifluoromethyl groups increase electronegativity and metabolic resistance, while the phenoxy group may introduce steric hindrance, affecting receptor binding .

Pyrazole-Containing Derivatives

3-(4-Methoxyphenyl)-1-Methyl-N-[3-(Trifluoromethyl)-1H-1,2,4-Triazol-5-yl]-1H-Pyrazole-5-Carboxamide

- Key Difference : Replaces the oxadiazole with a 1,2,4-triazole ring and introduces a methoxyphenyl group.

- The methoxy group could modulate electronic effects compared to the fluorophenyl in the target compound .

5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide

- Key Difference : Features multiple chlorophenyl substituents and a pyridylmethyl group.

- Implications : Chlorine atoms increase lipophilicity and steric bulk, which may enhance binding to hydrophobic pockets but reduce solubility. The pyridyl group introduces basicity, affecting pharmacokinetics .

Heterocyclic Hybrids with Fluorophenyl Groups

Ethyl-4-(3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

- Key Difference : Combines a pyrazole-fluorophenyl moiety with a tetrahydropyrimidine ring.

1-(4-Phenyl-1,3-Thiazol-2-yl)-5-(Trifluoromethyl)-N-[3-(Trifluoromethyl)Benzyl]-1H-Pyrazole-4-Carboxamide

- Key Difference : Integrates a thiazole ring and dual trifluoromethyl groups.

- Implications : The thiazole moiety may improve metabolic stability, while trifluoromethyl groups enhance electronegativity, influencing target selectivity .

Structural and Functional Analysis Table

Q & A

Basic Synthesis Optimization

Q: What methodologies are recommended for synthesizing the 1,2,4-oxadiazole core in this compound? A: The 1,2,4-oxadiazole moiety can be synthesized via cyclization reactions. For example, using 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol as a precursor, K₂CO₃ as a base, and DMF as a solvent at room temperature enables nucleophilic substitution with alkyl halides . Phosphorous oxychloride (POCl₃) at 120°C has also been employed for cyclizing hydrazide intermediates into oxadiazoles .

Advanced Synthesis Challenges

Q: How can researchers address low yields in coupling reactions between the pyrrole-carboxamide and oxadiazole-methylpyrazole units? A: Optimize reaction conditions using Design of Experiments (DoE) to evaluate variables like solvent polarity, temperature, and catalyst loading. For example, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and yield in multi-step syntheses . Ultrasound-assisted synthesis may also enhance reaction efficiency by reducing aggregation of intermediates .

Structural Characterization

Q: What analytical techniques are critical for confirming the structural integrity of this compound? A: Combine spectral methods:

- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches .

- Single-crystal XRD for precise determination of the oxadiazole-pyrrole dihedral angle and fluorine positioning .

- ¹H/¹³C NMR to resolve methylpyrazole and fluorophenyl proton environments .

Biological Activity Profiling (Basic)

Q: How should researchers design initial biological assays to evaluate this compound’s kinase inhibition potential? A: Use in vitro kinase inhibition assays (e.g., ADP-Glo™) targeting kinases like mGluR5 or TNF-α, given structural similarities to known inhibitors . Prioritize assays with fluorometric detection to leverage the compound’s aromatic fluorophores .

Solubility and Bioavailability (Advanced)

Q: What strategies improve aqueous solubility of this hydrophobic carboxamide derivative? A:

- Introduce polar substituents (e.g., sulfonyl or pyridyl groups) on the pyrrole or pyrazole rings .

- Use co-solvents like PEG-400 or cyclodextrin-based formulations for in vivo studies .

- Synthesize prodrugs (e.g., ester derivatives) to enhance membrane permeability .

Fluorine Substituent Effects

Q: How does the 4-fluorophenyl group influence the compound’s pharmacological properties? A: Fluorine enhances metabolic stability by reducing cytochrome P450-mediated oxidation. It also improves target binding via hydrophobic and electrostatic interactions (e.g., in kinase active sites) . Comparative studies with non-fluorinated analogs are critical to isolate these effects .

Data Contradictions in Bioactivity

Q: How to resolve discrepancies in antimicrobial activity across studies with similar analogs? A: Variations may arise from differences in bacterial strains or substituent positioning. For example, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance activity against Gram-positive bacteria, while bulkier groups reduce permeability . Validate results using standardized CLSI/MIC protocols .

Molecular Docking Studies (Advanced)

Q: What computational approaches are recommended for docking this compound into kinase targets? A:

- Use AutoDock Vina or Schrödinger Suite with flexible ligand docking to account for the oxadiazole’s conformational flexibility .

- Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .

- Cross-reference with crystallographic data of analogous carboxamides bound to kinases (e.g., CDPPB-mGluR5 interactions) .

Metabolic Stability Assessment

Q: What in vitro models best predict the metabolic stability of this compound? A: Use liver microsomal assays (human or rodent) to measure intrinsic clearance. Monitor fluorophenyl oxidation metabolites via LC-MS/MS . For advanced profiling, employ hepatocyte co-cultures to simulate Phase I/II metabolism .

Toxicity Profiling

Q: How to prioritize toxicity assays for this compound during lead optimization? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.